{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol typically involves the reaction of 2-chlorophenylacetonitrile with cyclobutanone in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol
- {1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutyl}methanol
- {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol
Uniqueness
{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents .
Properties
Molecular Formula |
C13H18ClNO |
---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
[1-[2-amino-1-(2-chlorophenyl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C13H18ClNO/c14-12-5-2-1-4-10(12)11(8-15)13(9-16)6-3-7-13/h1-2,4-5,11,16H,3,6-9,15H2 |
InChI Key |
QNEMSMOVKQAYOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)C(CN)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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